BenchChemオンラインストアへようこそ!

tert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate

Lipophilicity Drug-likeness Membrane permeability

tert-Butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS 1393575-79-5) is a Boc-protected pyrrolo[3,4-d]pyrimidine building block with molecular formula C12H16ClN3O2 and molecular weight 269.73 g·mol⁻¹. It features a single chlorine atom at the C4 position and a methyl group at C2 on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine bicyclic core, with a tert-butyloxycarbonyl (Boc) protecting group at the N6 position.

Molecular Formula C12H16ClN3O2
Molecular Weight 269.73 g/mol
Cat. No. B8012376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate
Molecular FormulaC12H16ClN3O2
Molecular Weight269.73 g/mol
Structural Identifiers
SMILESCC1=NC2=C(CN(C2)C(=O)OC(C)(C)C)C(=N1)Cl
InChIInChI=1S/C12H16ClN3O2/c1-7-14-9-6-16(5-8(9)10(13)15-7)11(17)18-12(2,3)4/h5-6H2,1-4H3
InChIKeyYXHAVLMLBMPXAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS 1393575-79-5): Core Scaffold & Procurement Baseline


tert-Butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS 1393575-79-5) is a Boc-protected pyrrolo[3,4-d]pyrimidine building block with molecular formula C12H16ClN3O2 and molecular weight 269.73 g·mol⁻¹ . It features a single chlorine atom at the C4 position and a methyl group at C2 on the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine bicyclic core, with a tert-butyloxycarbonyl (Boc) protecting group at the N6 position . The compound is commercially available at purities of 95–98% from multiple global suppliers and serves as a key synthetic intermediate for kinase-targeted drug discovery programs, particularly those focused on ATR, mTOR, PARP1, and ERK inhibition [1].

Why tert-Butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate Cannot Be Casually Substituted by In-Class Analogs


Generic substitution among pyrrolo[3,4-d]pyrimidine building blocks introduces uncontrolled risk in multi-step synthetic sequences because the C2 substituent identity, the number and position of chlorine leaving groups, and the N6 protection state collectively dictate regioselectivity, physicochemical properties, and downstream derivatization options [1]. The 2,4-dichloro analog (CAS 903129-71-5), for example, possesses two competing electrophilic sites that require careful stoichiometric control for selective mono-substitution, whereas the target compound's C2-methyl group eliminates this ambiguity and enforces exclusive C4 reactivity [2]. Similarly, the des-Boc (free amine) analog introduces a nucleophilic secondary amine that can compete with desired C4 SNAr reactions or require re-protection before further elaboration, adding synthetic steps and reducing overall yield . These structural distinctions are not cosmetic—they directly govern synthetic efficiency, intermediate purity, and the feasibility of parallel library synthesis in medicinal chemistry campaigns.

Quantitative Differentiation Evidence for tert-Butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate vs. Closest Analogs


Lipophilicity (LogP) Advantage of C2-Methyl Substitution Over the Des-Methyl Analog

The target compound exhibits a measured/calculated LogP of 2.69, which is 0.37 log units higher than the des-methyl analog tert-butyl 4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 1053657-15-0; LogP 2.32) . Both compounds share identical polar surface area (PSA 55.32 Ų) and hydrogen bond donor/acceptor counts, meaning the LogP difference is directly attributable to the C2-methyl group and not confounded by other structural variables. An XlogP value of 1.9 has also been reported for the target compound from an independent computational source .

Lipophilicity Drug-likeness Membrane permeability

Single Reactive Chlorine Handle Ensures Exclusive C4 Regioselectivity vs. the Dual-Chlorine 2,4-Dichloro Analog

The target compound bears a single chlorine atom at C4 with a non-reactive methyl group at C2, whereas the 2,4-dichloro analog tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate (CAS 903129-71-5) possesses two electrophilic chlorine sites. In the patent literature, the 2,4-dichloro analog was used as a starting material for mTOR inhibitor synthesis, where selective mono-substitution at C4 with morpholine proceeded in 98% yield—but only under carefully controlled stoichiometry (1.2 equiv amine, room temperature, 1 h) [1]. With the target compound, the C2-methyl eliminates the competing C2-Cl site entirely, removing the risk of bis-substitution byproducts and the need for stoichiometric fine-tuning during library production [2]. The molecular weight difference (269.73 vs. 290.15 g·mol⁻¹) also means the target compound delivers 7% more moles per gram of purchased material .

Regioselective functionalization SNAr Parallel synthesis

Boc Protection Provides Orthogonal Synthetic Flexibility Not Available with the Free Amine (De-Boc) Analog

The target compound's N6-Boc group serves as an orthogonal protecting group that remains stable under the basic and nucleophilic conditions required for C4-Cl displacement, then can be selectively removed under acidic conditions (TFA or HCl) to reveal the secondary amine for further functionalization. In contrast, the de-Boc analog 4-chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CAS 1524846-36-3; MW 169.61) has a free secondary amine that is itself nucleophilic and can compete with external amines during C4 SNAr chemistry, leading to dimerization or self-reaction byproducts . The molecular weight differential (269.73 vs. 169.61 g·mol⁻¹, Δ = 100.12) reflects the Boc group mass that must be carried through synthesis but ultimately enables a convergent strategy: the C4 position can be elaborated first while N6 remains protected, then N6 can be deprotected and functionalized orthogonally [1]. This two-directional diversification capability is not achievable with the de-Boc analog without additional protection/deprotection steps.

Orthogonal protection Solid-phase synthesis Multi-step synthesis

Physicochemical Property Profile Comparison: C2-Methyl vs. C2-Amino Substitution Drives HBD and LogP Divergence

The target compound (C2-methyl) and the 2-amino analog tert-butyl 2-amino-4-chloro-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate (CAS 1207175-28-7; C2-NH₂) differ fundamentally in hydrogen bond donor count and lipophilicity. The target compound has zero HBDs and LogP ≈ 2.69, whereas the 2-amino analog has one HBD (the NH₂ group) and a substantially lower LogP ranging from 0.81 (ACD/LogP) to 1.4 (ChemSpace) . This LogP difference of approximately 1.3–1.9 log units translates to a 20- to 80-fold difference in lipid partitioning. The absence of an HBD on the target compound also means it cannot act as a hydrogen bond donor in biological contexts until further elaborated, which can be advantageous when the building block is incorporated into CNS-targeted molecules where HBD count must be minimized (typically ≤1 for blood-brain barrier penetration) [1].

Hydrogen bond donors CNS drug design Physicochemical property optimization

Pyrrolo[3,4-d]pyrimidine Scaffold Validated Across Multiple Kinase Targets with Sub-Micromolar Potency

The pyrrolo[3,4-d]pyrimidine core scaffold—of which the target compound is a key synthetic precursor—has been independently validated as a privileged kinase inhibitor scaffold across multiple therapeutic targets. In ATR kinase inhibition, compound 5g achieved an IC50 of 0.007 μM [1], while a dihydrospiro derivative (compound 10h) reached IC50 = 6.89 nM [2]. In the PARP1/ATR dual inhibition space, compound 38a exhibited IC50 < 20 nM against both targets with cellular IC50 values of <0.048 μM (MDA-MB-231) and 0.01 μM (MDA-MB-468) [3]. The mTOR kinase inhibitor patent US8163763B2 demonstrates the use of closely related 4-chloro-pyrrolo[3,4-d]pyrimidine intermediates for generating potent, selective kinase inhibitors [4]. The target compound's specific substitution pattern (4-Cl, 2-Me, N6-Boc) places it as a versatile entry point for elaborating inhibitors against any of these kinase targets through sequential C4 elaboration followed by N6 deprotection and functionalization.

Kinase inhibition ATR PARP1 mTOR Scaffold validation

Commercial Purity Benchmarking: 98% Purity at Competitive Pricing vs. Closest Analogs

The target compound is available at 98% purity from Leyan (Cat. 1239137) and 97% from CymitQuimica/Indagoo (Ref. IN-DA020IB2), with pricing of approximately ¥988.9/100mg and ¥3,960.9/1g . For comparison, the des-methyl analog (CAS 1053657-15-0) is available at 97% purity with pricing of approximately ¥165/100mg (Macklin) or $30/100mg (AKSci), while the 2,4-dichloro analog (CAS 903129-71-5) is priced at approximately ¥102.86/1g but with variable purity (95–99.92%) [1][2]. The target compound commands a premium over the des-methyl analog, consistent with the additional synthetic complexity of introducing the C2-methyl group, but offers the highest guaranteed purity specification (98%) among the comparator set, which is critical for reproducible SAR studies where trace impurities can confound biological assay results.

Commercial sourcing Purity benchmarking Procurement

High-Impact Research and Procurement Scenarios for tert-Butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate


Kinase-Focused Fragment Library Synthesis Requiring Regioselective C4 Elaboration

Medicinal chemistry teams constructing focused kinase inhibitor libraries benefit from the target compound's single C4-Cl reactive handle, which eliminates the competing C2 reactivity inherent in the 2,4-dichloro analog. As demonstrated in the mTOR inhibitor patent US8163763B2, the 2,4-dichloro scaffold required careful stoichiometric control to achieve 98% mono-substitution yield at C4 [1]. The target compound's C2-methyl group obviates this control requirement entirely, enabling straightforward parallel diversification at C4 with diverse amine nucleophiles without risk of bis-substitution. The Boc group can then be removed to reveal the N6 secondary amine for a second orthogonal diversification step, generating two-directional SAR data from a single starting material. This scenario is particularly relevant for teams targeting ATR, PARP1, or mTOR kinases, where the pyrrolo[3,4-d]pyrimidine scaffold has demonstrated sub-micromolar potency [2].

CNS-Penetrant Kinase Inhibitor Lead Optimization Programs

The target compound's zero hydrogen bond donor count and elevated LogP (2.69) compared to the 2-amino analog (HBD = 1; LogP = 0.81–1.4) make it a preferred building block for CNS-targeted kinase inhibitor programs [1][2]. CNS drug design principles emphasize minimizing HBD count (typically ≤1) to facilitate blood-brain barrier penetration [3]. When the building block is elaborated into final compounds, the C2-methyl group contributes to lipophilicity without adding an HBD, whereas the 2-amino analog introduces an HBD that persists in the final molecule and may limit brain exposure. Teams pursuing CNS indications for kinase targets (e.g., glioblastoma, brain metastases) should preferentially select the 2-methyl building block over the 2-amino variant at the library design stage.

Multi-Step Convergent Synthesis of Dual-Targeting Degraders (PROTACs) or Dual Inhibitors

The orthogonal Boc protection on the target compound enables a convergent synthetic strategy essential for constructing complex bifunctional molecules such as PROTACs or dual-target inhibitors. The C4 position can be elaborated first to install a kinase-binding warhead (e.g., ATR or PARP1 pharmacophore), after which acidic Boc deprotection reveals the N6 amine for attachment of a linker or a second targeting moiety. This sequential two-directional diversification capability is not available with the de-Boc analog (CAS 1524846-36-3), which would require an initial protection step before C4 elaboration, adding at least one synthetic step and reducing overall yield [1]. The PARP1/ATR dual inhibitor 38a (IC50 < 20 nM) exemplifies the type of bifunctional molecule accessible through this scaffold, demonstrating potent cellular activity in breast cancer models [2].

High-Purity Building Block Procurement for Reproducible SAR and Hit Validation

For hit validation and lead optimization campaigns where SAR reproducibility is paramount, the target compound's 98% commercial purity specification (Leyan) provides a measurable quality advantage over the 95–97% typical of comparator building blocks [1]. Trace impurities in building blocks—particularly de-Boc byproducts, regioisomeric contaminants, or residual palladium from coupling reactions—can generate spurious biological activity or interfere with downstream coupling chemistry. The premium price of the target compound (~¥988/100mg) relative to the des-methyl analog (~¥165/100mg) reflects the additional synthetic effort to install and purify the C2-methylated core, but this premium is justified when the cost of a failed SAR cycle (resynthesis, re-testing, lost time) far exceeds the building block cost differential [2]. Procurement teams should weigh the building block unit cost against the fully burdened cost of assay repetition and chemical re-synthesis when selecting purity specifications.

Quote Request

Request a Quote for tert-butyl 4-chloro-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.